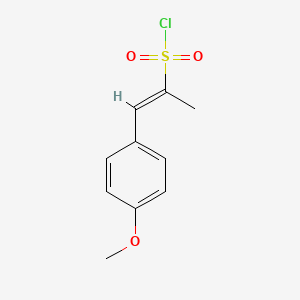

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

Description

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride (CAS: Not explicitly provided) is a sulfonyl chloride derivative featuring a propenyl chain with a sulfonyl chloride group (-SO₂Cl) at the 2-position and a 4-methoxyphenyl substituent. Its molecular formula is C₁₀H₁₁ClO₃S, with a molecular weight of 246.71 g/mol. The methoxy group (-OCH₃) at the para position of the phenyl ring is electron-donating, influencing the compound’s electronic properties and reactivity. This compound is primarily used in organic synthesis for the preparation of sulfonamides, sulfonate esters, and as an intermediate in polymer chemistry .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDDIMQVDOARJB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)prop-1-ene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

In biological systems, the compound can modify amino acid residues in proteins, leading to changes in their activity and function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of sulfonyl chlorides are highly dependent on substituents on the aromatic ring and the alkenyl/alkyl chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Electron-Donating vs. In contrast, the 4-F substituent in the fluorophenyl analog withdraws electron density, increasing the electrophilicity of the sulfonyl chloride group, which may accelerate hydrolysis or reactions with nucleophiles . The propenyl chain introduces a double bond, enabling conjugate addition reactions or polymerization, unlike the ethane chain in the fluorophenyl analog, which lacks such reactivity .

Hydrolysis Sensitivity :

Sulfonyl chlorides are generally moisture-sensitive. The electron-donating OCH₃ group in the target compound may slightly retard hydrolysis compared to the electron-withdrawing F substituent, which could increase susceptibility to hydrolysis .

Physical Properties

- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs. The fluorophenyl derivative may exhibit lower solubility due to increased hydrophobicity from the F atom.

- Melting Points : Data for the target compound is unavailable, but fluorinated analogs (e.g., 252.69 g/mol compound) typically have higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole) .

Research Findings and Industrial Relevance

- Pd-Catalyzed Reactions: The target compound’s alkenyl sulfonyl chloride structure enables unique reactivity in metal-catalyzed acylations, as shown in the synthesis of enones .

- Biological Activity : Fluorinated sulfonyl chlorides (e.g., 4-F analog) are prioritized in drug discovery for their enhanced membrane permeability and resistance to enzymatic degradation .

- Polymer Chemistry : The propenyl chain in the target compound may facilitate polymerization or copolymerization, offering routes to functionalized polymers.

Biological Activity

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride is a sulfonyl chloride derivative with significant implications in biological systems. Its ability to modify biomolecules, particularly proteins, positions it as an important compound in pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanism of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound primarily arises from the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, such as amino acid side chains in proteins, leading to covalent modifications that alter protein function and activity. Such modifications may inhibit or enhance enzymatic activities, making this compound valuable for designing enzyme inhibitors and other bioactive molecules.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing sulfonamide-based drugs, which exhibit antibacterial and anti-inflammatory properties.

- Biological Research : The compound is utilized to modify proteins and peptides to elucidate their structure-function relationships.

- Industrial Chemistry : It is employed in the synthesis of specialty chemicals, including dyes and pigments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against clinical strains of bacteria such as Staphylococcus aureus and Enterococcus sp. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 to 8 µg/mL against various strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 16d | 2 | Staphylococcus aureus |

| 16e | 4 | Enterococcus sp. |

Anticancer Activity

The anticancer potential of related compounds has also been investigated. The IC50 values for several derivatives against cancer cell lines such as HeLa and MCF-7 were found to be below 10 µg/mL for the most active compounds .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 16d | <10 | HeLa |

| 17a | <10 | MCF-7 |

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications on the phenyl rings significantly influence biological activity. For example, the introduction of different substituents on the aromatic rings can enhance or diminish antimicrobial and anticancer activities. Compounds with smaller alkoxy groups generally exhibited better bioactivity compared to those with larger substituents .

Case Studies

Several case studies illustrate the utility of this compound in biological research:

- Enzyme Inhibition : Research has shown that this compound can effectively inhibit specific enzymes by modifying active site residues, thus providing insights into enzyme mechanisms.

- Immunological Studies : In murine models, compounds derived from this sulfonyl chloride were tested as co-adjuvants, leading to enhanced immune responses when combined with monophosphoryl lipid A (MPLA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.